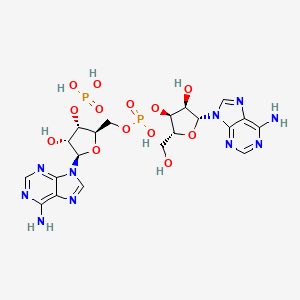
Adenylyl-(3'-5')-adenosine 3'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These are dinucleotides where the two bases are connected via a (3’->5’)-phosphodiester linkage . This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adenylyl-(3’-5’)-adenosine 3’-monophosphate typically involves the use of high-performance liquid chromatography (HPLC) for purification . The compound can be prepared by incubating the nucleotide-free form of a toxin with adenylyl-(3’,5’)-uridine 3’-monophosphate (ApUp), which is then converted to a form similar or identical to the native nucleotide-bound form .
Industrial Production Methods: the use of affinity chromatography on ATP-Sepharose is a common technique for separating the nucleotide-bound form from the nucleotide-free form .
Análisis De Reacciones Químicas
Types of Reactions: Adenylyl-(3’-5’)-adenosine 3’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biological systems.
Common Reagents and Conditions: Common reagents used in the reactions involving adenylyl-(3’-5’)-adenosine 3’-monophosphate include urea, dodecyl sulfate, and other protein denaturants . These reagents help release the nucleotide-like material bound to the toxin.
Major Products Formed: The major products formed from these reactions include various nucleotide-bound forms of the toxin, which are essential for its biological activity .
Aplicaciones Científicas De Investigación
Adenylyl-(3’-5’)-adenosine 3’-monophosphate has numerous scientific research applications. It is used in studies involving diphtheria toxin, where it plays a crucial role in the interaction between the toxin and its target . Additionally, this compound is used in research related to nucleotides and their analogues, as well as in studies on protein synthesis inhibition .
Mecanismo De Acción
The mechanism of action of adenylyl-(3’-5’)-adenosine 3’-monophosphate involves its interaction with diphtheria toxin. The compound binds tightly but noncovalently to the toxin, affecting its cytotoxic effect on eukaryotic cells by transferring the ADP-ribose portion of NAD onto elongation factor 2, thereby inactivating the factor and inhibiting protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to adenylyl-(3’-5’)-adenosine 3’-monophosphate include adenylyl-(3’,5’)-uridine 3’-monophosphate and adenylyl-(3’,5’)-guanosine 3’-monophosphate .
Uniqueness: Adenylyl-(3’-5’)-adenosine 3’-monophosphate is unique due to its specific interaction with diphtheria toxin and its role in inhibiting protein synthesis. This makes it a valuable compound for research in the fields of microbiology and molecular biology .
Propiedades
Número CAS |
3536-89-8 |
|---|---|
Fórmula molecular |
C20H26N10O13P2 |
Peso molecular |
676.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(32)13(7(1-31)40-19)43-45(37,38)39-2-8-14(42-44(34,35)36)12(33)20(41-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clave InChI |
ABDWNIRZBUVFHC-XPWFQUROSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B13729958.png)
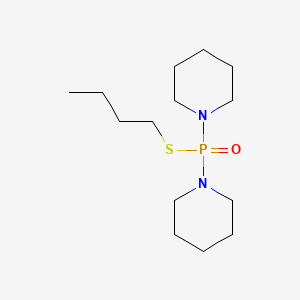
![1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one](/img/structure/B13729965.png)
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
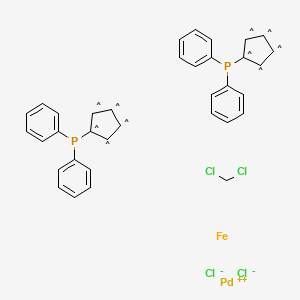
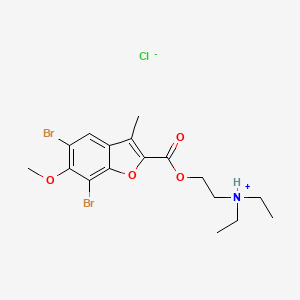
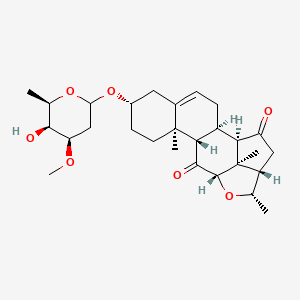


![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)
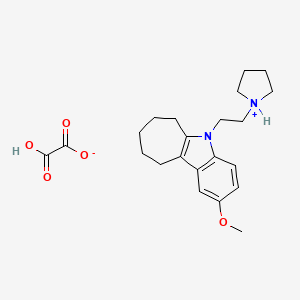
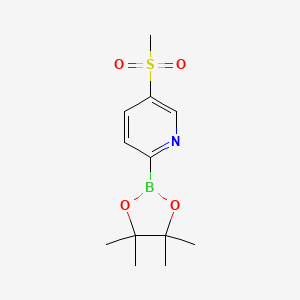
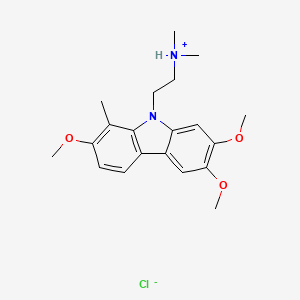
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)
